molecular formula C17H12ClN5 B12204238 N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12204238
M. Wt: 321.8 g/mol
InChI Key: YZVOFVFKOCNLTQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines. One common method includes the use of a catalytic amount of hydrochloric acid (HCl) to facilitate the reaction . Another approach involves ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance scalability and efficiency. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics contribute to its potent biological activities and make it a valuable scaffold for drug development .

Properties

Molecular Formula

C17H12ClN5

Molecular Weight

321.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H12ClN5/c18-12-5-4-6-13(9-12)22-16-15-10-21-23(17(15)20-11-19-16)14-7-2-1-3-8-14/h1-11H,(H,19,20,22)

InChI Key

YZVOFVFKOCNLTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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